(R)-Ethyl 2-phenyl-2-(1H-pyrrol-1-yl)acetate
Description
(R)-Ethyl 2-phenyl-2-(1H-pyrrol-1-yl)acetate is a chiral ester derivative featuring a phenyl group and a 1H-pyrrole ring attached to a central α-carbon. This compound is of interest in medicinal chemistry due to the biological relevance of pyrrole-containing molecules, which often exhibit antimicrobial, anti-inflammatory, or enzyme-inhibitory properties.
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
ethyl (2R)-2-phenyl-2-pyrrol-1-ylacetate |
InChI |
InChI=1S/C14H15NO2/c1-2-17-14(16)13(15-10-6-7-11-15)12-8-4-3-5-9-12/h3-11,13H,2H2,1H3/t13-/m1/s1 |
InChI Key |
KDWUERNOAYIKFV-CYBMUJFWSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](C1=CC=CC=C1)N2C=CC=C2 |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)N2C=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method for synthesizing ®-Ethyl 2-phenyl-2-(1H-pyrrol-1-yl)acetate involves an aldol condensation reaction between an aldehyde and a ketone, followed by cyclization to form the pyrrole ring. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is conducted under reflux conditions.
-
Fischer Indole Synthesis: : Another method involves the Fischer indole synthesis, where phenylhydrazine reacts with an ester to form the indole ring, which is then converted into the pyrrole ring. This method often uses acidic conditions and a catalyst such as hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-Ethyl 2-phenyl-2-(1H-pyrrol-1-yl)acetate may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts such as palladium on carbon or platinum oxide may be used to facilitate the reactions, and the process is often scaled up using batch reactors to produce large quantities efficiently.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : ®-Ethyl 2-phenyl-2-(1H-pyrrol-1-yl)acetate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
-
Reduction: : Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst like palladium or using reducing agents such as lithium aluminum hydride. These reactions often yield alcohols or amines.
-
Substitution: : Nucleophilic substitution reactions can occur at the ester or phenyl group, using reagents like sodium methoxide or sodium ethoxide. These reactions can produce a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, sodium ethoxide, polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted esters, phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-Ethyl 2-phenyl-2-(1H-pyrrol-1-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for creating heterocyclic compounds and pharmaceuticals.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, ®-Ethyl 2-phenyl-2-(1H-pyrrol-1-yl)acetate is explored for its potential therapeutic effects. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of ®-Ethyl 2-phenyl-2-(1H-pyrrol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme involved in cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
Table 1: Key Structural Differences
Key Observations :
- Aromatic vs. Non-Aromatic Heterocycles: The 1H-pyrrole in the main compound enables aromatic π-interactions, whereas pyrazole (in ) and piperidine (in ) lack full aromaticity, altering electronic properties and reactivity.
- Electron-Donating/Withdrawing Groups: The cyano group in increases electrophilicity at the α-carbon, contrasting with the phenyl group’s electron-donating effect in the main compound.
- Chirality: The (R)-configuration of the main compound may influence enantioselective interactions, unlike non-chiral analogs like or .
Key Observations :
Physicochemical Properties
Crystallographic data from the evidence reveal critical differences:
- Molecular Geometry : The main compound’s chirality may lead to distinct packing modes compared to planar analogs like (Z-configuration with hydrazone) or (amide-linked dimers).
- Hydrogen Bonding : Compounds like form N–H⋯O hydrogen-bonded ribbons, enhancing crystallinity, whereas the main compound’s ester group may limit such interactions.
- Steric Effects : Bulky substituents (e.g., tert-butyl in ) reduce conformational flexibility, unlike the phenyl-pyrrole combination in the main compound.
Biological Activity
(R)-Ethyl 2-phenyl-2-(1H-pyrrol-1-yl)acetate, a compound featuring a pyrrole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant case studies and research findings.
Synthesis and Structural Characteristics
The synthesis of (R)-Ethyl 2-phenyl-2-(1H-pyrrol-1-yl)acetate typically involves the reaction of ethyl acetoacetate with substituted pyrroles. The structural formula can be represented as follows:
This compound exhibits a chiral center at the ethyl group, which is crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrole derivatives, including (R)-Ethyl 2-phenyl-2-(1H-pyrrol-1-yl)acetate. Research indicates that derivatives with similar structures can inhibit tubulin polymerization, a critical process in cancer cell division. For instance, compounds with a pyrrole ring have shown significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and NCI-ADR-RES (multidrug-resistant cancer) with IC50 values in the nanomolar range .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 22 | MCF-7 | 0.015 | Tubulin polymerization inhibition |
| 4 | NCI-ADR-RES | 1.5 | Colchicine binding |
| 27 | D283 (Medulloblastoma) | 0.025 | Hedgehog signaling pathway inhibition |
Antimicrobial Activity
Additionally, (R)-Ethyl 2-phenyl-2-(1H-pyrrol-1-yl)acetate has been evaluated for its antimicrobial properties. A study on related compounds demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways .
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (R)-Ethyl 2-phenyl... | Staphylococcus aureus | 32 μg/mL |
| (R)-Ethyl 2-phenyl... | Escherichia coli | 64 μg/mL |
Case Study: Tubulin Inhibition
A pivotal study investigated the effects of various pyrrole derivatives on tubulin polymerization. The results showed that compounds structurally similar to (R)-Ethyl 2-phenyl-2-(1H-pyrrol-1-yl)acetate exhibited potent inhibition of tubulin assembly, correlating with their ability to induce apoptosis in cancer cells . The study employed molecular docking techniques to elucidate binding interactions at the colchicine site on tubulin.
Case Study: Antibacterial Activity
In another study, synthesized derivatives were tested for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for bacterial growth. The findings indicated that certain derivatives demonstrated high binding affinity and effectively inhibited bacterial growth in vitro . This positions these compounds as promising candidates for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
